molecular formula C22H28N4O2S B11246634 1-[6-(4-Tert-butylphenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one

1-[6-(4-Tert-butylphenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one

Cat. No.: B11246634
M. Wt: 412.6 g/mol
InChI Key: PAIBAKNDBODECR-UHFFFAOYSA-N
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Description

1-[6-(4-Tert-butylphenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is a complex heterocyclic compound that belongs to the class of triazolothiadiazines This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-Tert-butylphenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one involves multiple steps, starting with the preparation of the triazole and thiadiazine precursors. The fusion of these rings is typically achieved through cyclization reactions under controlled conditions. Common reagents used in the synthesis include hydrazine derivatives, carbon disulfide, and various alkylating agents. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with the addition of catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-Tert-butylphenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties .

Scientific Research Applications

1-[6-(4-Tert-butylphenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase and cholinesterase.

    Medicine: Explored for its anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[6-(4-Tert-butylphenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a potent pharmacophore. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The molecular pathways involved include inhibition of carbonic anhydrase, cholinesterase, and other key enzymes .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A closely related compound with similar structural features and biological activities.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric variant with distinct chemical properties.

    1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Differing in the position of the triazole and thiadiazine rings.

    1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: An isomer with unique reactivity and applications.

Uniqueness

1-[6-(4-Tert-butylphenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one stands out due to its specific substituents, which enhance its chemical reactivity and biological activity. The presence of the tert-butylphenyl group, in particular, contributes to its unique pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C22H28N4O2S

Molecular Weight

412.6 g/mol

IUPAC Name

1-[6-(4-tert-butylphenyl)-3-ethyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

InChI

InChI=1S/C22H28N4O2S/c1-7-16(27)20-19(14-10-12-15(13-11-14)22(4,5)6)26(18(28)9-3)25-17(8-2)23-24-21(25)29-20/h10-13H,7-9H2,1-6H3

InChI Key

PAIBAKNDBODECR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N(C(=C(S2)C(=O)CC)C3=CC=C(C=C3)C(C)(C)C)C(=O)CC

Origin of Product

United States

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